

4-Hydroxymethylambrisentan-d5: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 4-Hydroxymethylambrisentan-d5

Cat. No.: B15599736

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxymethylambrisentan-d5 is the deuterium-labeled analogue of 4-Hydroxymethylambrisentan, a primary metabolite of the endothelin receptor antagonist, Ambrisentan.[1] Ambrisentan is a therapeutic agent indicated for the treatment of pulmonary hypertension.[1] The deuterated form, **4-Hydroxymethylambrisentan-d5**, serves as a crucial internal standard in pharmacokinetic and metabolic studies of Ambrisentan. Its use allows for precise quantification in biological matrices by mass spectrometry, mitigating matrix effects and improving the accuracy of analytical methods. This guide provides a comprehensive overview of its chemical properties, a proposed synthesis protocol, analytical applications, and biological context.

Chemical and Physical Properties

4-Hydroxymethylambrisentan-d5 is a stable isotope-labeled compound that is chemically identical to its non-labeled counterpart, with the exception of the presence of five deuterium atoms. This isotopic substitution results in a higher molecular weight, which is essential for its use as an internal standard in mass spectrometry-based assays.

Property	Value	Source
Molecular Formula	C22H17D5N2O5	Inferred
Molecular Weight	399.45 g/mol	Inferred
CAS Number	Not available	N/A
Appearance	White to off-white solid	Typical
Purity	>98%	Typical
Isotopic Enrichment	>99% D	Typical
Solubility	Soluble in methanol, DMSO	Typical

Proposed Synthesis of 4-Hydroxymethylambrisentan-d5

A definitive, published synthesis protocol for **4-Hydroxymethylambrisentan-d5** is not readily available in the public domain. However, a plausible synthetic route can be proposed based on established methods for the synthesis of pyrimidine derivatives and deuterium labeling techniques.^{[2][3][4][5]} The synthesis would likely involve the preparation of a deuterated pyrimidine precursor, followed by its coupling with the appropriate side chain.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of a Deuterated Pyrimidine Intermediate

A suitable starting material, such as a commercially available deuterated methyl-pyrimidine derivative, would be the most straightforward approach. Alternatively, a deconstruction-reconstruction strategy for pyrimidine labeling could be employed.^{[2][3][4][5]} This involves the ring-opening of a pyrimidine to a vinamidinium salt, followed by cyclization with a deuterated amidine.

Step 2: Functionalization of the Pyrimidine Ring

The deuterated pyrimidine from Step 1 would then be functionalized to introduce the necessary reactive group for coupling with the propanoic acid side chain. This could involve a

halogenation or a similar activation step.

Step 3: Coupling Reaction

The activated, deuterated pyrimidine derivative would be coupled with a protected form of the (2S)-3-methoxy-3,3-diphenylpropanoic acid side chain. This is a crucial step to form the core structure of **4-Hydroxymethylambrisentan-d5**.

Step 4: Deprotection and Purification

The final step would involve the removal of any protecting groups and purification of the final product by chromatographic techniques, such as high-performance liquid chromatography (HPLC), to achieve the desired purity.

Note: This proposed synthesis is illustrative and would require optimization of reaction conditions, solvents, and catalysts.

Analytical Applications

The primary application of **4-Hydroxymethylambrisentan-d5** is as an internal standard for the quantification of 4-Hydroxymethylambrisentan in biological samples during pharmacokinetic studies of Ambrisentan.[6] Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays allows for accurate and precise measurement of the metabolite's concentration.

Experimental Protocol: Representative LC-MS/MS Method

Sample Preparation:

- To 100 µL of plasma, add 10 µL of **4-Hydroxymethylambrisentan-d5** internal standard solution (concentration to be optimized based on expected analyte levels).
- Precipitate proteins by adding 300 µL of acetonitrile.
- Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Parameters:

Parameter	Value
LC Column	C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Gradient	Optimized for separation of analyte and internal standard
Flow Rate	0.3 mL/min
Injection Volume	5 µL
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transitions	To be determined by direct infusion of the analyte and internal standard

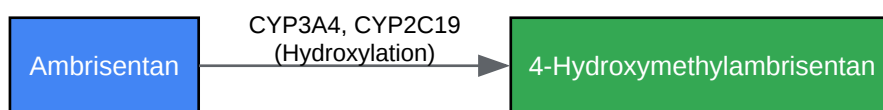
Biological Context and Signaling Pathways

4-Hydroxymethylambrisentan is a metabolite of Ambrisentan, formed through the action of cytochrome P450 enzymes, primarily CYP3A4 and CYP2C19, in the liver.[7] Ambrisentan itself is a selective endothelin type-A (ETA) receptor antagonist.[6] The endothelin system plays a critical role in vasoconstriction and cell proliferation.[7] By blocking the ETA receptor, Ambrisentan leads to vasodilation and has anti-proliferative effects, which are beneficial in the treatment of pulmonary arterial hypertension.[7]

The biological activity of 4-Hydroxymethylambrisentan itself has not been extensively characterized in publicly available literature. It is generally considered to be a less active metabolite compared to the parent drug. Further research is needed to fully elucidate its

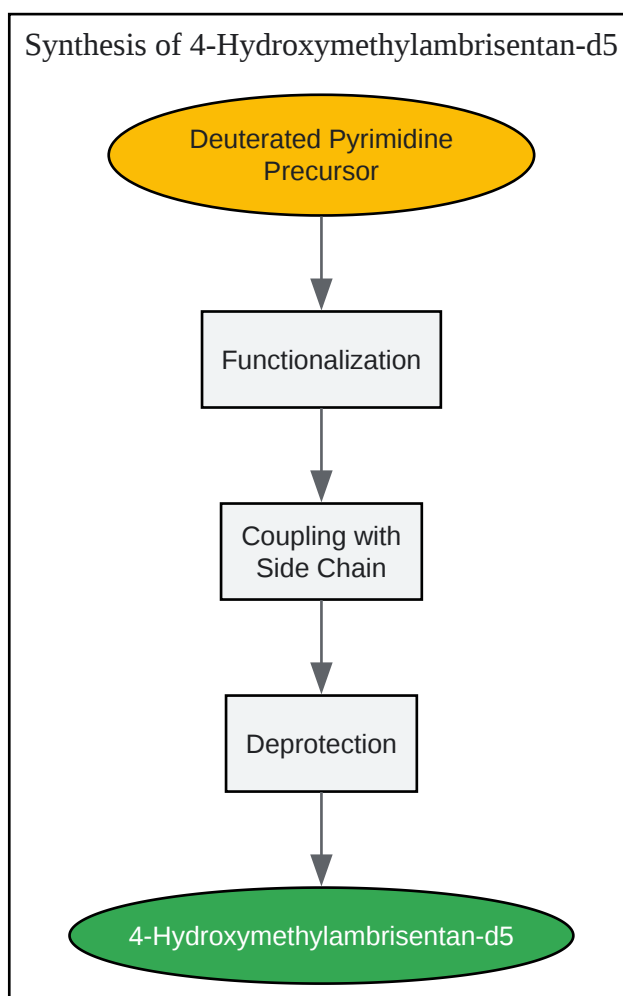
pharmacological profile and any potential contribution to the overall therapeutic effect or side-effect profile of Ambrisentan.

Visualizations



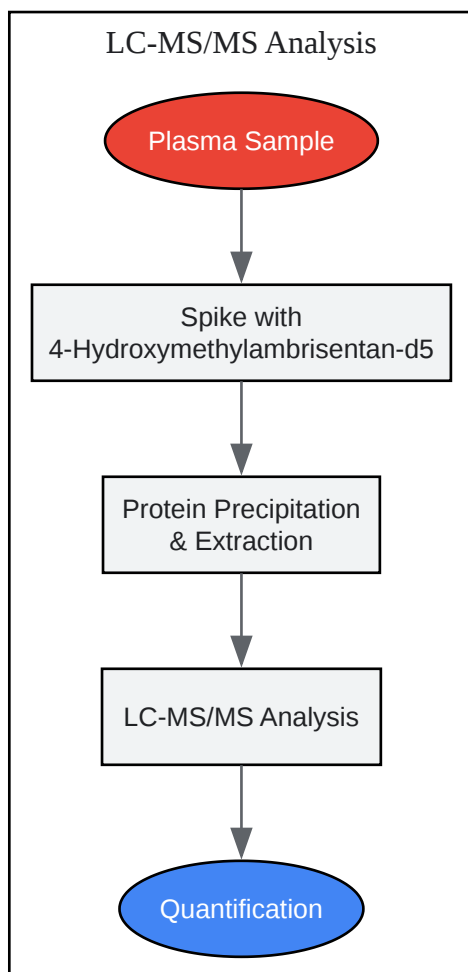
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Caption: Metabolic conversion of Ambrisentan to 4-Hydroxymethylambrisentan.



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Caption: A proposed workflow for the synthesis of **4-Hydroxymethylambrisentan-d5**.



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